molecular formula C₁₉H₂₄O₃ B045437 Secophenol CAS No. 2394-69-6

Secophenol

Cat. No. B045437
CAS RN: 2394-69-6
M. Wt: 300.4 g/mol
InChI Key: ZWXONJFCJAGEBA-RRSHCKCTSA-N
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Description

Synthesis Analysis

The synthesis of phenol derivatives can involve various catalytic processes, including ruthenium-catalyzed C-H bond functionalization. For example, the synthesis of m-alkylphenols via ruthenium-catalyzed CAr-H bond functionalization with sec/tert-alkyl bromides represents a significant method, potentially applicable to Secophenol synthesis. This process might involve a radical mechanism and a six-membered ruthenacycle complex as the active catalyst, offering an atom-/step-economical synthesis route for pharmaceuticals and functional molecules (Li et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to Secophenol can be highly planar, as observed in benzo[1,2-b:4,5-b']dichalcogenophenes. These compounds exhibit completely planar molecular structures with a herringbone arrangement, which could be indicative of Secophenol's structural features. Such planarity plays a crucial role in the physical and chemical properties of these molecules (Takimiya et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving phenol derivatives can showcase a variety of functional group transformations and reactivity patterns. For instance, the conversion of phenols and hydrazines or hydrazides into azophenols through a catalytic aerobic process highlights the versatile chemical reactivity of these compounds. This process involves the formation of an aromatic C-N bond via condensation, followed by a redox-isomerization to install the azo-functionality, which could be relevant to understanding Secophenol's chemical behavior (Esguerra & Lumb, 2017).

Physical Properties Analysis

The physical properties of Secophenol, inferred from similar compounds, could include solid-state fluorescence efficiencies and significant intermolecular interactions, as seen in fluorocarbon-substituted oligothiophenes. These properties suggest a potential for Secophenol to exhibit interesting optical and electronic characteristics, which can be crucial for applications in materials science (Facchetti et al., 2004).

Chemical Properties Analysis

The chemical properties of compounds similar to Secophenol can be understood through their reactivity and synthesis pathways. For example, the SeCl2-mediated approach toward the synthesis of selenophenes from propargyl indoles showcases a unique reactivity pattern involving electrophilic addition followed by cyclization. This process reflects the complex chemistry that Secophenol and its derivatives might exhibit, highlighting the diversity of reactions such compounds can undergo (Martins et al., 2018).

Scientific Research Applications

  • Speciation Studies in Plants : Techniques based on Secophenol are used to study the speciation of heavy metals like cadmium and lead in plants such as Pisum sativum. This research has revealed that cadmium can inhibit lead uptake in these plants (Barałkiewicz et al., 2009).

  • Advances in Scanning Electrochemical Microscopy (SECM) : SECM, a technique often used with phenol derivatives, has expanded into various research areas, including biology, corrosion, energy, kinetics, instrumental development, and surface modification. It is particularly used to investigate charge transport across interfaces, in thin films and membranes, and to evaluate electrocatalytic activities of materials for reactions like oxygen reduction and hydrogen oxidation (Polcari et al., 2016); (Amemiya et al., 2001).

  • Fluorescent Probes in Living Systems : Red fluorescent probes like Sel-p2, derived from Secophenol, are used for the detection of selenols in solutions and living systems. This application is significant in cell imaging and animal imaging studies (Dai et al., 2016).

  • Polymer Purification and Solar Cells : The purification of low bandgap indacenodithiophene polymers by recycling size exclusion chromatography, which involves Secophenol, significantly improves solar cell performance. This indicates its role in enhancing renewable energy technologies (Ashraf et al., 2013).

  • Microdeposition of Conducting Polymers : Scanning electrochemical microscopy, a technique involving Secophenol, is used for microdeposition of conducting polymers. It's particularly notable for its high resolution, down to 8 µm with a 10-µm Pt electrode, which is significant for detailed surface studies and material science applications (Marck et al., 2001).

Safety And Hazards

Secophenol is irritating and may cause irritation when it comes into contact with the skin and eyes. Protective measures should be taken when handling it. It should be kept away from oxidizing agents and strong acids to prevent dangerous reactions. During use or storage, it should be kept away from sources of ignition to prevent fire. In case of leakage, direct contact should be avoided, and cleanup should be performed wearing chemical protective gloves and goggles in a well-ventilated environment .

properties

IUPAC Name

(3aS,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-12-3-5-14(20)11-13(12)4-6-15-16-7-8-18(22)19(16,2)10-9-17(15)21/h3,5,11,15-16,20H,4,6-10H2,1-2H3/t15?,16-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXONJFCJAGEBA-RRSHCKCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)CCC2C3CCC(=O)C3(CCC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)O)CCC2[C@@H]3CCC(=O)[C@]3(CCC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90946761
Record name 3-Hydroxy-9,10-secoandrosta-1(10),2,4-triene-9,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Secophenol

CAS RN

2394-69-6
Record name 9,10-Secoandrosta-1,3,5(10)-triene-9,17-dione, 3-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002394696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-9,10-secoandrosta-1(10),2,4-triene-9,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
M NAGASAWA, M BAE, G TAMURA… - … and Biological Chemistry, 1969 - jstage.jst.go.jp
… of the secophenol was also observed during oxidation … block an enzymatic step concerning degradation of the secophenol. Other sterol decomposing microorganisms, …
Number of citations: 118 www.jstage.jst.go.jp
MG Smith, RJ Park - Applied and environmental microbiology, 1984 - Am Soc Microbiol
… of significance at this time wvas a secophenol (XV. Fig. an … aeration rate was the appearance of the secophenol (XV. Fig. 1), … deoxycholic acid produced an analogous secophenol [3,12-…
Number of citations: 15 journals.asm.org
KC Wang, CJ Sih - Biochemistry, 1963 - ACS Publications
… the cyclization of the 9,10secophenol … Fraction 83-139 contained the 9,10-secophenol (I). Two recrystallizations from acetone-… g of the 9,10-secophenol (II) in 50 ml of acetone was …
Number of citations: 36 pubs.acs.org
K Arima, M Nagasawa, M Bae… - Agricultural and Biological …, 1969 - Taylor & Francis
… A temporary accumulation of the secophenol was also observed during oxidation of … concerning degradation of the secophenol. Other sterol decomposing microorganisms, for …
Number of citations: 200 www.tandfonline.com
A Andor, A Jekkel, DA Hopwood… - Applied and …, 2006 - Am Soc Microbiol
… The resulting structure is unstable, and ring B cleavage produces a 9,10-secophenol derivative (3). Blocking the Δ1-dehydrogenation or 9α-hydroxylation or both reactions leads to …
Number of citations: 58 journals.asm.org
T Nakamatsu, T Beppu, K Arima - Agricultural and Biological …, 1980 - academic.oup.com
… between C-9 and C-lO to give a secophenol which is converted to compound VIP) The compounds vm… products at C-9 position of the secophenol. It seems possible that dehydrogenated …
Number of citations: 18 academic.oup.com
G Wix, KG Büki, E Tömörkény, G Ambrus - Steroids, 1968 - Elsevier
Screening a large number of Mycobacteria showed that most of them metabolize cholesterol (cholest-5-en-3β-ol) and cholest-4-en-3-one resp., and some of them accumulate androsta-…
Number of citations: 48 www.sciencedirect.com
RA Leppik - Biochemical Journal, 1983 - portlandpress.com
The microbial catabolism of deoxycholic acid by a Pseudomonas sp. was studied, and six further acidic intermediates were isolated, as their methyl esters. Evidence is presented that …
Number of citations: 26 portlandpress.com
RA Leppik, DJ Sinden - Biochemical Journal, 1987 - portlandpress.com
… with cholic or chenodeoxycholic acidswas examined, and the one major product in each case was found to be 7a,12fldihydroxysecophenol from cholic acid, and 7a-hydroxysecophenol …
Number of citations: 19 portlandpress.com
CS Chen - 1985 - search.proquest.com
… This 9(10)-secophenol is further oxidized in a series of reactions eventually leading to carbon dioxide and water. The enzymatic reactions responsible for side chain cleavage and …
Number of citations: 4 search.proquest.com

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